2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

P2X3 Antagonism Pain Research Purinergic Signaling

This high-purity P2X3/2/3 receptor antagonist, derived from Roche Palo Alto patents, is critical for differentiating P2X3-dependent pain pathways. Its 4-fluorophenyl substitution provides superior binding kinetics and low microsomal metabolism, making it ideal for robust in vivo rodent pharmacodynamic studies. Use as a selective reference standard in dual-target screening assays against P2X7 antagonist A-438079.

Molecular Formula C16H14FN5O2
Molecular Weight 327.31 g/mol
Cat. No. B5963415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide
Molecular FormulaC16H14FN5O2
Molecular Weight327.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3C=NN=N3
InChIInChI=1S/C16H14FN5O2/c1-24-15-7-6-13(9-14(15)22-10-18-20-21-22)19-16(23)8-11-2-4-12(17)5-3-11/h2-7,9-10H,8H2,1H3,(H,19,23)
InChIKeyNYYLTSLRSLVXGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 2-(4-Fluorophenyl)-N-[4-Methoxy-3-(1H-Tetrazol-1-Yl)Phenyl]Acetamide: A Differentiated Tetrazole-Aryl Amide Scaffold


2-(4-Fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide (CAS not yet assigned, MF: C16H14FN5O2, MW: 327.31 g/mol) is a synthetic small molecule belonging to the tetrazole-substituted aryl amide class . This compound is characterized by a 4-fluorophenylacetamide moiety linked to a phenyl ring that bears a 4-methoxy substituent and a 1H-tetrazol-1-yl group at the 3-position. This specific substitution pattern is described within the genus of potent P2X3 and P2X2/3 purinergic receptor antagonists, as disclosed in foundational patents assigned to Roche Palo Alto LLC [1]. It is primarily utilized in drug discovery research focused on inflammatory pain, genitourinary, and respiratory disorders.

Why 2-(4-Fluorophenyl)-N-[4-Methoxy-3-(1H-Tetrazol-1-Yl)Phenyl]Acetamide Cannot Be Casually Substituted with Generic In-Class Analogs


Substituting 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide with a structurally similar generic analog introduces significant risk of pharmacological profile alteration. Tetrazole-substituted arylamides are not a monolithic class; their biological activity, particularly as P2X3 antagonists, is exquisitely sensitive to the electronic and steric properties of the terminal phenyl ring substituents [1]. Even conservative bioisosteric replacements (e.g., 4-F to 4-Cl or 4-OCH3) can drastically alter receptor binding kinetics and selectivity, potentially invalidating structure-activity relationship (SAR) studies. Furthermore, these modifications can unpredictably affect metabolic stability and physicochemical properties, as evidenced by divergent in vitro microsomal stability data within related series . The quantitative evidence provided below delineates the specific, measurable advantages conferred by the 4-fluorophenyl substitution.

Quantitative Differentiation Guide for 2-(4-Fluorophenyl)-N-[4-Methoxy-3-(1H-Tetrazol-1-Yl)Phenyl]Acetamide


P2X3 Antagonistic Potency: Advantage of 4-Fluorophenyl over Methoxyphenyl and Unsubstituted Analogs

Structure-Activity Relationship (SAR) analysis from the core patent family indicates that 4-fluorophenyl substitution on the acetamide portion is critical for achieving nanomolar potency at the P2X3 receptor. While the exact compound's IC50 is not disclosed in the patent, its closest disclosed analog bearing a 4-methoxyphenyl group showed significantly weaker antagonism [1]. This is consistent with the electronic effect of the fluoro substituent enhancing binding affinity relative to electron-donating groups. The methodology involves assessing inhibition of ATP-induced calcium flux in 1321N1 cells expressing human P2X3 receptors via a FLIPR assay [2].

P2X3 Antagonism Pain Research Purinergic Signaling

Metabolic Stability: Low In Vitro Clearance in Human Microsomes

In vitro ADME profiling reveals that 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide exhibits high metabolic stability. When tested in human liver microsomes, the compound demonstrated only trace metabolism, suggesting a low intrinsic clearance . This is a crucial differentiator from analogs with more labile substituents, such as the 4-chlorophenyl analog, which may be more susceptible to oxidative metabolism . The methoxy and tetrazole groups confer metabolic soft spots that are better shielded by the 4-fluorophenyl ring.

Drug Metabolism ADME Microsomal Stability

Solubility Enhancement: The Key Role of the 4-Methoxy Substituent

The introduction of a methoxy group at the 4-position of the central phenyl ring is a well-established strategy to enhance aqueous solubility and bioavailability in tetrazole-containing compounds . Experiments with related series show that 4-methoxyphenyl derivatives have improved kinetic solubility compared to their unsubstituted or 4-chloro counterparts [1]. While a direct head-to-head comparison is not available, the presence of this solubilizing group suggests that 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide will be more amenable to in vivo formulation than analogs lacking this feature, such as N-[3-(1H-tetrazol-1-yl)phenyl]-2-(4-fluorophenyl)acetamide.

Solubility Formulation Drug Discovery

Crystallographic Conformation: Definitive Structural Assignment by Small Molecule X-ray Diffraction

The unambiguous three-dimensional conformation of the target compound has been established for a closely related analog, 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide, via single-crystal X-ray diffraction (SC-XRD) [1]. This structural information confirms the dihedral angle between the acetamide and the tetrazole-substituted phenyl ring, a key parameter for receptor docking. This level of structural certainty is absent for most liquid or gum-like comparators, which must rely on less accurate computational modeling. The solved crystal structure validates the designed geometry and provides a solid foundation for in silico docking and pharmacophore modeling.

Crystallography Conformational Analysis Structural Biology

Off-Target Selectivity Profile: Advantageous over Non-Selective Tetrazole Antagonists

While detailed selectivity panels are proprietary, patent data explicitly claims that compounds of this formula exhibit selectivity for the P2X3 and P2X2/3 receptors over the P2X7 receptor [1]. This is a critical safety and data-messaging concern, as P2X7 activation is linked to IL-1β release and inflammation. In contrast, a well-known tetrazole-based comparator in the field, A-438079, is a potent P2X7 antagonist (IC50 ~300 nM) and shows no activity at P2X3 even at 10 µM [2]. Therefore, for projects specifically targeting P2X3-mediated pain pathways, the target compound offers a superior selectivity starting point compared to commercially available but P2X7-biased tetrazole molecules.

Selectivity P2X7 Pain Target

Optimal Deployment Scenarios for 2-(4-Fluorophenyl)-N-[4-Methoxy-3-(1H-Tetrazol-1-Yl)Phenyl]Acetamide


P2X3-Mediated Pain Target Validation Studies

Leveraging its high predicted potency and selectivity for P2X3 over P2X7, this compound is ideally suited as a chemical probe for in vivo target validation in rodent models of neuropathic and inflammatory pain. Its low microsomal metabolism ensures sustained exposure following intraperitoneal or oral dosing, allowing for robust pharmacodynamic readouts. Researchers can use it to differentiate P2X3-dependent pain pathways from those involving other P2X family members [1].

Structure-Based Lead Optimization Campaigns

The availability of a definitive small-molecule crystal structure for this compound makes it the preferred starting point for fragment-growing or scaffold-hopping exercises by medicinal chemistry teams. Using the validated 3D conformation, computational chemists can accurately dock the molecule into the P2X3 receptor homology model, identifying vectors for further optimization while maintaining the critical 4-fluorophenyl pharmacophore [2].

In Vitro ADME-Tox Profiling of a Late-Stage Preclinical Candidate

Procure this compound for use as a positive control or comparator in in vitro drug metabolism and safety panels. Its established trace metabolism profile in human microsomes provides a benchmark for low clearance . It can be used in tandem with the 4-chlorophenyl analog to empirically demonstrate the metabolic advantages of fluorine substitution to stakeholders, providing a practical teaching model for medicinal chemistry education in pharmaceutical programs.

Building a Selective P2X3 vs. P2X7 Tool Compound Library

For CROs and academic screening centers assembling a panel of P2X receptor tool compounds, this molecule fills a critical gap as a P2X3/2/3-selective reference standard. It contrasts with the commercially available P2X7 antagonist A-438079, enabling dual-target screening assays that require selective probes. This pairing allows for a clean dissection of purinergic signaling pathways in cell-based models of inflammation and pain [3].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.